- An alternative efficient approach for the synthesis of Fingolimod hydrochloride, Synthetic Communications, 2019, 49(1), 39-48
Cas no 899822-97-0 (3-Nitro-1-(4-octylphenyl)-1-propanone)
3-Nitro-1-(4-octylphenyl)-1-propanone Chemical and Physical Properties
Names and Identifiers
-
- 3-nitro-1-(4-octylphenyl)-preopanone
- 3-nitro-1-(4-octylphenyl)propan-1-one
- [ "" ]
- 3-Nitro-1-(4-octylphenyl)-1-propanone (ACI)
- 3-Nitro-1-(4-Octylphenyl)preopanone
- 3-Nitro-1-(4-octylphenyl)-1-propanone
- AC-25897
- 899822-97-0
- AKOS025401815
- DB-366545
- NJNSEIUIBRRLDJ-UHFFFAOYSA-N
- SCHEMBL903614
-
- Inchi: 1S/C17H25NO3/c1-2-3-4-5-6-7-8-15-9-11-16(12-10-15)17(19)13-14-18(20)21/h9-12H,2-8,13-14H2,1H3
- InChI Key: NJNSEIUIBRRLDJ-UHFFFAOYSA-N
- SMILES: O=C(CC[N+](=O)[O-])C1C=CC(CCCCCCCC)=CC=1
Computed Properties
- Exact Mass: 291.18344366g/mol
- Monoisotopic Mass: 291.18344366g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 10
- Complexity: 304
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 62.9Ų
Experimental Properties
- Color/Form: Cryst.
- Density: 1.032
3-Nitro-1-(4-octylphenyl)-1-propanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80038-5mg |
3-Nitro-1-(4-octylphenyl)-1-propanone |
899822-97-0 | 98.0% | 5mg |
¥200 | 2021-05-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N98630-5mg |
3-nitro-1-(4-octylphenyl)-preopanone |
899822-97-0 | 5mg |
¥502.0 | 2022-04-27 | ||
| TRC | N901100-250mg |
3-Nitro-1-(4-octylphenyl)-1-propanone |
899822-97-0 | 250mg |
$494.00 | 2023-05-17 | ||
| TRC | N901100-500mg |
3-Nitro-1-(4-octylphenyl)-1-propanone |
899822-97-0 | 500mg |
$948.00 | 2023-05-17 | ||
| TRC | N901100-1g |
3-Nitro-1-(4-octylphenyl)-1-propanone |
899822-97-0 | 1g |
$ 1200.00 | 2023-09-06 | ||
| TRC | N901100-1000mg |
3-Nitro-1-(4-octylphenyl)-1-propanone |
899822-97-0 | 1g |
$1590.00 | 2023-05-17 | ||
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80038-20mg |
3-Nitro-1-(4-octylphenyl)-1-propanone |
899822-97-0 | 98.0% | 20mg |
¥300 | 2023-09-19 | |
| A2B Chem LLC | AH96507-20mg |
3-nitro-1-(4-octylphenyl)-preopanone |
899822-97-0 | 20mg |
$60.00 | 2024-04-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1641020-5mg |
3-Nitro-1-(4-octylphenyl)propan-1-one |
899822-97-0 | 98% | 5mg |
¥256.00 | 2024-04-26 |
3-Nitro-1-(4-octylphenyl)-1-propanone Production Method
Production Method 1
1.2 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 3 - 5 h, -10 °C → -5 °C
1.3 Solvents: Water ; < 15 °C; 1 - 2 h, < 15 °C
1.4 Reagents: Sodium nitrite Solvents: Dimethylformamide ; 4 - 6 h, 25 - 35 °C
1.5 Solvents: Ethyl acetate , Water ; 15 - 30 min, 25 - 35 °C
Production Method 2
1.2 Reagents: Hydrochloric acid , Water ; 10 - 20 °C
1.3 Reagents: Aluminum chloride Solvents: Dichloromethane ; -10 °C; -10 °C → 30 °C; 2 h, 30 °C
1.4 Reagents: Sodium nitrite Solvents: Dimethylformamide ; 0 - 5 °C; 0 °C → 30 °C; 5 h, 30 °C
- Efficient method for the synthesis of fingolimod and impurities, Pharma Chemica, 2017, 9(14), 36-40
Production Method 3
- Synthesis and characterization of fingolimod impurities: a drug for multiple sclerosis, Pharma Chemica, 2017, 9(10), 101-104
3-Nitro-1-(4-octylphenyl)-1-propanone Raw materials
3-Nitro-1-(4-octylphenyl)-1-propanone Preparation Products
3-Nitro-1-(4-octylphenyl)-1-propanone Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on 3-Nitro-1-(4-octylphenyl)-1-propanone
Research Brief on 3-Nitro-1-(4-octylphenyl)-1-propanone (CAS: 899822-97-0): Recent Advances and Applications in Chemical Biology and Medicine
3-Nitro-1-(4-octylphenyl)-1-propanone (CAS: 899822-97-0) is a specialized chemical compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery and development.
Recent literature highlights the role of 3-Nitro-1-(4-octylphenyl)-1-propanone as a precursor in the synthesis of compounds with anti-inflammatory and antimicrobial properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the preparation of nitroalkene derivatives, which exhibit potent inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). The study also noted the compound's favorable pharmacokinetic properties, including moderate solubility and stability under physiological conditions.
In addition to its pharmacological potential, 3-Nitro-1-(4-octylphenyl)-1-propanone has been investigated for its role in chemical biology. A 2024 study in ACS Chemical Biology reported its use as a probe to study protein-ligand interactions, leveraging its nitro group for covalent modification of cysteine residues in target proteins. This application opens new avenues for understanding enzyme mechanisms and designing targeted therapies.
The synthesis of 3-Nitro-1-(4-octylphenyl)-1-propanone has also seen advancements. A recent Organic Letters (2023) publication described an optimized protocol using palladium-catalyzed cross-coupling reactions, yielding higher purity and scalability. This improvement is critical for industrial-scale production and further research applications.
Despite these promising developments, challenges remain. The compound's reactivity and potential toxicity require careful handling, as noted in a 2023 Chemical Research in Toxicology study. Future research should focus on mitigating these risks while expanding its therapeutic and diagnostic applications.
In conclusion, 3-Nitro-1-(4-octylphenyl)-1-propanone (CAS: 899822-97-0) represents a versatile and valuable compound in chemical biology and medicine. Its dual role as a synthetic intermediate and a biological probe underscores its potential to drive innovation in drug discovery and mechanistic studies. Continued research will likely uncover further applications and refine its utility in these fields.
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